molecular formula C15H8F4N2O B2488746 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1216048-61-1

2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2488746
CAS No.: 1216048-61-1
M. Wt: 308.236
InChI Key: LAYYEHSSHLGZJI-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1216267-00-3) features a fused imidazo[1,2-a]pyridine core with three critical substituents:

  • A 4-fluorophenyl group at position 2.
  • A trifluoromethyl (-CF₃) group at position 6.
  • A carbaldehyde (-CHO) functional group at position 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbaldehyde enables derivatization into bioactive analogs (e.g., Schiff bases) . Its synthesis involves a Vilsmeier-Haack reaction using phosphorus oxychloride and DMF to introduce the aldehyde group onto the imidazo[1,2-a]pyridine scaffold .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4N2O/c16-11-4-1-9(2-5-11)14-12(8-22)21-7-10(15(17,18)19)3-6-13(21)20-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYYEHSSHLGZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, imidazo[1,2-a]pyridine derivatives have shown promising results against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances their cytotoxicity. In vitro studies revealed that compounds with similar structures exhibited significant growth inhibition in human cancer cell lines such as MCF-7 and HepG2 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of imidazo[1,2-a]pyridine can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Multicomponent Reactions

The synthesis of 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through multicomponent reactions, which are advantageous for creating complex molecules efficiently. These reactions often involve the condensation of various reactants to form the desired product in a single step, minimizing waste and improving yield .

Green Chemistry Approaches

Efforts have been made to develop environmentally friendly synthetic routes for this compound. For example, catalytic methods utilizing copper salts have been employed to facilitate reactions under mild conditions, aligning with the principles of green chemistry by reducing hazardous waste and energy consumption .

Study on Anticancer Efficacy

A notable study investigated the anticancer efficacy of related imidazo[1,2-a]pyridine compounds against various cancer cell lines. The results showed that modifications in the molecular structure significantly influenced the cytotoxic effects. The study highlighted that compounds with trifluoromethyl groups exhibited enhanced potency compared to their non-fluorinated counterparts .

Antimicrobial Screening

Another case study assessed the antimicrobial properties of several imidazo[1,2-a]pyridine derivatives, including this compound. The findings indicated effective inhibition against multiple bacterial strains, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Position 2 Substituent Position 6 Substituent Position 3 Functional Group Key Properties/Activities References
Target Compound 4-Fluorophenyl Trifluoromethyl Carbaldehyde High lipophilicity; potential for derivatization
DABTEI 4-Methoxyphenyl Nitro (-NO₂) Carbaldehyde Crystallographic data; hydrogen bonding interactions
KOXGEM 4-Bromophenyl Bromo (-Br) None Halogenated analog; solid-state packing dominated by Br⋯Br contacts
ULEGOI Methyl (-CH₃) Trifluoromethyl Carbonitrile (-CN) Electron-withdrawing trifluoromethyl enhances stability
IP-3 4-Fluorophenyl Methyl Piperazinylmethyl (-CH₂-piperazine) Synthesized via Mannich reaction; no MIC data reported
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline 4-Fluorophenyl Methyl Ether-linked aniline Anti-TB activity (MIC: 0.03 µM against Mtb)
Zolpidem Acid 4-Methylphenyl Methyl Acetic acid (-CH₂COOH) Polar derivative; impurity in sedative drugs

Impact of Substituents on Bioactivity

  • Position 6 Substituents: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic resistance compared to methyl (-CH₃) or nitro (-NO₂) groups. The -CF₃ group in the target compound may improve membrane permeability but requires toxicity studies . Nitro (-NO₂): Observed in DABTEI, nitro groups can increase electrophilicity but may raise toxicity concerns .
  • Position 2 Aryl Groups: 4-Fluorophenyl: Common in anti-TB compounds (e.g., MIC = 0.03 µM in ) due to optimal size and electronic effects for target binding .
  • Functional Group at Position 3 :

    • Carbaldehyde (-CHO) : Enables synthesis of Schiff bases or Mannich adducts for further optimization (e.g., IP-3 derivatives in ) .
    • Acetic Acid (-CH₂COOH) : Found in zolpidem-related compounds, this group increases polarity, reducing CNS penetration but improving water solubility .

Research Findings and Implications

  • Anti-TB Potential: While the target compound lacks direct MIC data, analogs with 4-fluorophenyl and methyl groups (e.g., ) show potent activity (MIC ≤ 0.03 µM), suggesting that the trifluoromethyl group could further enhance efficacy .
  • Toxicity Considerations: Nitro (-NO₂) and bromo (-Br) substituents (e.g., DABTEI, KOXGEM) may pose genotoxicity risks, whereas trifluoromethyl is generally better tolerated .
  • Crystallographic Insights : The carbaldehyde group in DABTEI forms hydrogen bonds (C=O⋯H-N), stabilizing its crystal structure—a feature likely shared by the target compound .

Biological Activity

2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H8F4N2O
  • Molecular Weight : 308.23 g/mol
  • CAS Number : 1216048-61-1

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural features suggest potential activity as a modulator of GABA-A receptors, which are crucial for neurotransmission and are implicated in various psychiatric disorders.

Antipsychotic Activity

A study explored the synthesis and evaluation of fluorinated imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated high affinity for GABA-A receptors and exhibited antipsychotic-like effects in animal models, suggesting a non-dopaminergic mechanism of action. The most promising derivative showed significant efficacy at a minimal effective dose (MED) of 1 mg/kg in amphetamine-induced hyperlocomotion tests in rats .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group enhances its potency against specific tumor types, likely due to increased lipophilicity and improved cell membrane penetration .

Study 1: Antipsychotic Effects

In a controlled study involving rodents, the compound was administered at varying doses to assess its impact on hyperlocomotion induced by amphetamines. Results showed a dose-dependent reduction in hyperactivity, with significant effects observed at lower doses compared to traditional antipsychotics .

Study 2: Anticancer Efficacy

A separate investigation focused on the cytotoxicity of the compound against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Data Summary

Biological Activity Target Effect Reference
AntipsychoticGABA-A receptorsSignificant reduction in hyperlocomotion
AnticancerVarious cancer cellsCytotoxicity with low IC50 values

Q & A

Basic: What are the key synthetic routes for preparing 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

Methodological Answer:
A common approach involves the Vilsmeier-Haack reaction , where a formylation reagent (POCl₃/DMF) is used to introduce the carbaldehyde group. For example, in a typical procedure:

Precursor preparation : Start with 2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine.

Formylation : Add POCl₃ (11 mL) and DMF (8 mL) in chloroform at 0–10°C, followed by reflux for 8 hours.

Workup : Evaporate to dryness under vacuum to isolate the crude product.
Yield optimization requires precise temperature control and stoichiometric ratios of POCl₃/DMF .

Advanced: How can computational modeling improve the reaction design for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, reducing trial-and-error experimentation. For instance:

  • Transition state analysis : Identify energy barriers for formylation steps.
  • Solvent effects : Simulate solvent interactions (e.g., chloroform vs. DMF) to optimize polarity and reaction rates.
  • Machine learning : Train models on existing reaction data (e.g., substituent effects on yield) to predict optimal conditions.
    This integrated computational-experimental approach accelerates reaction optimization .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.5–8.5 ppm) and carbaldehyde signals (δ ~10 ppm).
  • IR spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and CF₃ group vibrations (~1150 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F atoms.
    Cross-referencing with crystallographic data (e.g., CCDC 1437519 for analogous compounds) enhances structural validation .

Advanced: How do substituents (e.g., trifluoromethyl, fluorophenyl) influence bioactivity?

Methodological Answer:

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity (logP), improving membrane permeability.
  • 4-Fluorophenyl : Modulates π-π stacking with aromatic residues in target proteins (e.g., kinases).
    Experimental Design :

SAR studies : Synthesize analogs with varying substituents (e.g., -OCH₃, -CH₃) and compare bioactivity.

Docking simulations : Map interactions with biological targets (e.g., ATP-binding pockets).

Solubility assays : Measure logD at physiological pH to correlate substituent effects with bioavailability.
Evidence suggests electron-withdrawing groups (e.g., CF₃) enhance target affinity but may reduce solubility .

Basic: How to resolve contradictions in reaction yields reported across studies?

Methodological Answer:

  • Critical variables : Compare reaction conditions (temperature, solvent purity, catalyst loading).
  • Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization).
  • Data normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene).
    For example, POCl₃/DMF ratios in the Vilsmeier-Haack reaction significantly impact yields; deviations >10% may arise from moisture contamination .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • In situ monitoring : Use HPLC or inline IR to detect intermediates (e.g., imine formation).
  • Protecting groups : Temporarily block reactive sites (e.g., -NH in imidazo rings) during formylation.
  • Additive screening : Introduce scavengers (e.g., molecular sieves) to sequester water or HCl.
    A study on analogous imidazo[1,2-a]pyridines reduced byproducts by 30% using anhydrous MgSO₄ during reflux .

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Thermal stability : Conduct TGA analysis to determine decomposition thresholds (e.g., >150°C).
  • Hydrolytic stability : Test in buffered solutions (pH 4–9) to assess aldehyde group reactivity.
    Preliminary data suggest stability in dry DMSO at -20°C for >6 months .

Advanced: How to design a high-throughput screen for derivatives of this compound?

Methodological Answer:

Library synthesis : Use parallel reactors to vary substituents (e.g., R₁ = halogens, R₂ = alkyl/aryl).

Automated assays : Implement fluorescence-based or SPR binding assays for target engagement.

QSAR modeling : Corrogate structural descriptors (e.g., molar refractivity, H-bond donors) with activity.
A recent study on imidazo[1,2-a]pyridines screened 120 derivatives in 48 hours using robotic liquid handling .

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